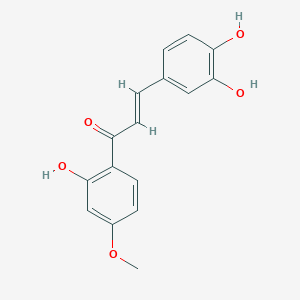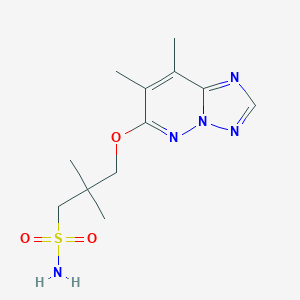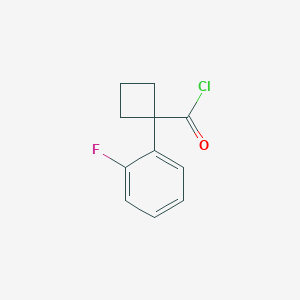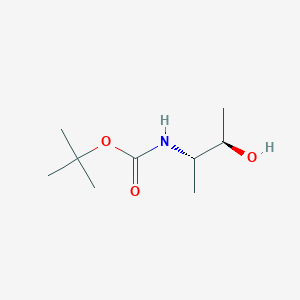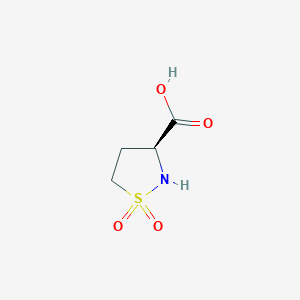
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, also known as DTCA, is a heterocyclic organic compound that has been widely studied for its potential applications in the fields of medicine and agriculture. DTCA is a derivative of thiazolidine-2,4-dione and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
作用机制
The mechanism of action of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines by macrophages. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models.
实验室实验的优点和局限性
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanisms underlying the antitumor, anti-inflammatory, and antiviral activities of this compound. Additionally, the use of this compound as a plant growth regulator in agriculture could be further explored. Finally, the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
合成方法
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid can be synthesized using various methods, including the reaction of thiazolidine-2,4-dione with chloroacetic acid, the reaction of thiazolidine-2,4-dione with bromoacetic acid, and the reaction of thiazolidine-2,4-dione with chloroacetyl chloride. However, the most commonly used method for the synthesis of this compound is the reaction of thiazolidine-2,4-dione with monochloroacetic acid in the presence of sodium hydroxide. This method yields this compound with a high purity and yield.
科学研究应用
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been extensively studied for its potential applications in the fields of medicine and agriculture. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis B virus.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. This compound has been found to promote the growth of various crops, including rice, wheat, and soybeans. This compound has also been shown to increase the resistance of plants to various stresses, including drought and salt stress.
属性
CAS 编号 |
147878-93-1 |
|---|---|
分子式 |
C4H7NO4S |
分子量 |
165.17 g/mol |
IUPAC 名称 |
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |
InChI |
InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |
InChI 键 |
CKMPIUWDWKULKJ-VKHMYHEASA-N |
手性 SMILES |
C1CS(=O)(=O)N[C@@H]1C(=O)O |
SMILES |
C1CS(=O)(=O)NC1C(=O)O |
规范 SMILES |
C1CS(=O)(=O)NC1C(=O)O |
同义词 |
3-Isothiazolidinecarboxylicacid,1,1-dioxide,(3S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)
![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)


![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)
